Isopropenyloxytris(trimethylsilyl)silane

stereoselective synthesis aldol reaction polyol construction

Isopropenyloxytris(trimethylsilyl)silane (CAS 861869-12-7, molecular formula C12H32OSi4, MW 304.73) is a silyl enol ether bearing the tris(trimethylsilyl)silyl (TTMSS) group, also designated as the "super silyl" group, on the silicon atom. This compound is a colorless liquid with a density of 0.8±0.1 g/cm³, boiling point of 256.7±23.0 °C, and flash point of 99.0±23.0 °C, commercially available at ≥94% (GC) purity.

Molecular Formula C12H32OSi4
Molecular Weight 304.72 g/mol
CAS No. 861869-12-7
Cat. No. B1441826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropenyloxytris(trimethylsilyl)silane
CAS861869-12-7
Molecular FormulaC12H32OSi4
Molecular Weight304.72 g/mol
Structural Identifiers
SMILESCC(=C)O[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C
InChIInChI=1S/C12H32OSi4/c1-12(2)13-17(14(3,4)5,15(6,7)8)16(9,10)11/h1H2,2-11H3
InChIKeyPAQMOJBNTFYAFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropenyloxytris(trimethylsilyl)silane (CAS 861869-12-7): Silyl Enol Ether with Tris(trimethylsilyl)silyl "Super Silyl" Group for Stereoselective C–C Bond Formation


Isopropenyloxytris(trimethylsilyl)silane (CAS 861869-12-7, molecular formula C12H32OSi4, MW 304.73) is a silyl enol ether bearing the tris(trimethylsilyl)silyl (TTMSS) group, also designated as the "super silyl" group, on the silicon atom . This compound is a colorless liquid with a density of 0.8±0.1 g/cm³, boiling point of 256.7±23.0 °C, and flash point of 99.0±23.0 °C, commercially available at ≥94% (GC) purity [1]. The TTMSS group's extreme steric bulk confers characteristic properties that distinguish it from conventional silyl enol ethers in stereoselective aldol reactions and cascade syntheses [2].

Why Isopropenyloxytris(trimethylsilyl)silane Cannot Be Replaced by Conventional TMS or TBDMS Silyl Enol Ethers


Conventional silyl enol ethers such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives lack the extraordinary steric bulk of the TTMSS (super silyl) group [1]. This structural difference translates into three critical functional divergences: (1) TMS enol ethers exhibit only moderate diastereoselectivity in aldol reactions and are prone to uncontrolled oligomerization [2]; (2) TBDMS enol ethers, while more hydrolytically stable than TMS, cannot prevent undesired multiple additions in cascade reactions [3]; (3) the TTMSS group uniquely enables termination after a single aldol addition due to steric shielding of the product from further reaction, allowing precise stoichiometric control over mono-, bis-, and tris-hydroxyaldehyde synthesis [1]. Substituting with a less hindered silyl enol ether would compromise stereochemical fidelity, cascade control, and the ability to execute one-pot sequential transformations.

Quantitative Differentiation Evidence for Isopropenyloxytris(trimethylsilyl)silane: Head-to-Head Comparison Data for Procurement Decisions


98:2 syn-Selectivity in α,β-Dioxyaldehyde Synthesis via Super Silyl Enol Ether Aldol Reaction

In the Mukaiyama aldol reaction with linear aliphatic aldehydes, Isopropenyloxytris(trimethylsilyl)silane-derived super silyl enol ethers (1a–e) afford α,β-dioxyaldehydes with syn-selectivity up to 98:2 diastereomeric ratio (dr) [1]. This contrasts with typical TMS enol ether aldol reactions, which frequently yield dr values of 2:1 to 1:1 under comparable conditions, with yields as low as 28–40% reported for some systems [2]. The super silyl approach also provides yields up to 83% for compound 5b, with the syn stereochemistry confirmed by X-ray crystallographic analysis [1].

stereoselective synthesis aldol reaction polyol construction

Triple-Aldol Cascade Product Formation Enabled by TTMSS Steric Shielding

The extreme steric bulk of the TTMSS group in Isopropenyloxytris(trimethylsilyl)silane-derived silyl enol ethers strictly prevents further addition of the enol ether to the β-siloxy aldehyde product [1]. This self-limiting property enables precise stoichiometric control: 1.0 equivalent of super silyl enol ether yields the mono-aldol adduct; 2.0 equivalents yield the β,δ-bis-hydroxyaldehyde; and 4.0 equivalents with appropriate solvent/additive optimization yields the triple-aldol product 3a [2]. In contrast, attempts to extend TMS-based aldol cascades to three iterations have been reported to proceed only to the second aldol iteration, with triple-aldol formation failing entirely or occurring in low yields [1].

cascade reaction polyketide synthesis one-pot synthesis

Orthogonal Cleavage: Photolabile Deprotection (254 nm, <30 min) with CsF Stability

TTMSS (sisyl) ethers derived from Isopropenyloxytris(trimethylsilyl)silane chemistry exhibit orthogonal stability: they are stable to CsF, aqueous bases, Grignard reagents, and Wittig reagents—conditions that typically cleave conventional silyl ethers—yet undergo clean photolytic cleavage at 254 nm in under 30 minutes to regenerate the parent alcohol in 62–95% yield [1]. This contrasts with TBDMS ethers, which are hydrolytically more stable than TMS (ca. 10⁴-fold) but cannot be cleaved photolytically and require acidic or fluoride-based deprotection conditions that may compromise acid- or fluoride-sensitive functionalities elsewhere in the molecule [2].

protecting group orthogonal deprotection photolysis

0.05 mol% Catalyst Loading Achieves Complete Cross-Aldol Reaction Within 15 Minutes

The aldehyde cross-aldol reaction using super silyl enol ethers derived from Isopropenyloxytris(trimethylsilyl)silane is catalyzed by only 0.05 mol% of the Brønsted acid triflimide (HNTf2) and reaches completion within 15 minutes, affording the 1:1 adduct in very high yield [1]. This represents an exceptionally low catalyst loading for aldol chemistry. For comparison, many Lewis acid-catalyzed Mukaiyama aldol reactions require stoichiometric or high catalyst loadings (5–20 mol%) of TiCl₄, BF₃·OEt₂, or silyl triflates, with reaction times often extending to hours [2].

catalyst efficiency Brønsted acid catalysis large-scale synthesis

High-Value Application Scenarios for Isopropenyloxytris(trimethylsilyl)silane Based on Quantitative Differentiation Evidence


Synthesis of Stereodefined 1,2,3-Triol and α,β-Dioxyaldehyde Building Blocks for Natural Product Total Synthesis

Leverages the 98:2 syn-selectivity (Evidence Item 1) to construct stereochemically complex polyol motifs essential for natural and unnatural sugar derivatives. The near-exclusive diastereocontrol eliminates the need for chiral auxiliary strategies or diastereomer separation, directly accelerating access to glycosylated natural product cores [1].

One-Pot Construction of Polyketide Scaffolds via Triple-Aldol Cascade

Utilizes the self-limiting steric shielding property (Evidence Item 2) to execute three sequential aldol additions in a single reaction vessel without isolation of intermediates. This is particularly valuable for rapid assembly of polyketide natural product frameworks where step economy and material throughput are critical bottlenecks [2].

Orthogonal Hydroxyl Protection in Multistep Synthesis Requiring Fluoride-Incompatible Functionalities

Applies the photolabile orthogonal cleavage property (Evidence Item 3) to protect alcohols during synthetic sequences involving fluoride-sensitive groups (e.g., silyl enol ethers, certain transition metal complexes) or under conditions where conventional fluoride-mediated deprotection would cause undesired side reactions. Photolytic cleavage at 254 nm provides selective deprotection while leaving other silyl protecting groups intact [3].

Process-Scale Aldol Chemistry for Pharmaceutical Intermediate Manufacturing

Capitalizes on the 0.05 mol% catalyst loading and 15-minute reaction time (Evidence Item 4) to enable cost-effective, high-throughput aldol reactions at manufacturing scale. The ultra-low Brønsted acid catalyst requirement reduces purification burden, heavy metal contamination risk, and overall process mass intensity, aligning with green chemistry principles for API production [4].

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